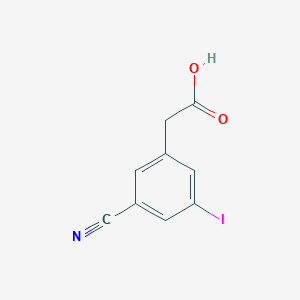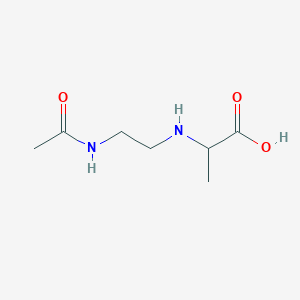
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with boronic acid reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the boronic acid group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming carbon-carbon bonds, which is crucial in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: Similar in structure but with a different position of the boronic acid group.
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: Another closely related compound with slight structural variations.
Uniqueness
(6-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Its methyl group at the 6-position and the boronic acid group at the 4-position provide distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C6H8BNO3 |
|---|---|
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
(2-methyl-6-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |
Clave InChI |
ZXPIQXMQSVJDSM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)NC(=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)



![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)


![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)
